molecular formula C13H21ClN2O B1527393 2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride CAS No. 1236262-83-1

2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride

Cat. No. B1527393
M. Wt: 256.77 g/mol
InChI Key: OTNFRYBEZJMOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride is a chemical compound with the CAS Number: 188890-78-0 . It has a molecular weight of 166.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2O.ClH/c1-4(2)5(7)6(9)8-3;/h4-5H,7H2,1-3H3,(H,8,9);1H . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Chemical Synthesis and Applications

  • Novel synthetic pathways and structural properties of certain compounds have been extensively explored, leading to the development of molecules with potential therapeutic applications. Studies often focus on the synthesis of novel compounds, understanding their structural properties, and evaluating their biological activities, which could include the synthesis and application of compounds like "2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride" (Issac & Tierney, 1996).

Analytical Methods for Chemical Analysis

  • Advanced analytical techniques have been developed for the determination of complex compounds in various samples, including marine environments. These methods are crucial for understanding the distribution, fate, and potential toxicity of chemical substances, which could be applied to compounds similar to "2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride" (Panagiotopoulos & Sempéré, 2005).

Role in Environmental and Health Sciences

  • Research on the environmental fate, toxicity, and analysis of herbicides provides insight into the impact of chemical compounds on health and the environment. Such studies are important for evaluating the safety and ecological effects of chemical usage, potentially relevant to the environmental impact assessment of "2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride" (Zuanazzi et al., 2020).

Safety And Hazards

The safety data sheet (SDS) for 2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride can be viewed and downloaded for free at Echemi.com . The SDS provides information about the hazards of the compound and how to handle it safely.

Future Directions

The compound is available for purchase and is intended for research use only. It could potentially be used in pharmaceutical research and development .

properties

IUPAC Name

2-amino-N-benzyl-N,3-dimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-10(2)12(14)13(16)15(3)9-11-7-5-4-6-8-11;/h4-8,10,12H,9,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNFRYBEZJMOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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